An In-Depth Technical Guide to (S)-2,4-Diaminobutanoic Acid Hydrobromide: Properties, Mechanisms, and Applications
An In-Depth Technical Guide to (S)-2,4-Diaminobutanoic Acid Hydrobromide: Properties, Mechanisms, and Applications
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-2,4-Diaminobutanoic acid, often referred to as L-DAB in its free base form, is a non-proteinogenic amino acid that has garnered significant interest within the scientific community. As the hydrobromide salt, (S)-2,4-diaminobutanoic acid hydrobromide (L-DAB HBr), it serves as a stable and accessible compound for a range of research and development applications. Its structural similarity to the principal inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), positions it as a key modulator of the GABAergic system.
This guide provides a comprehensive overview of the chemical properties, biological activity, and practical applications of (S)-2,4-diaminobutanoic acid hydrobromide. We will delve into its molecular structure, synthesis, mechanisms of action, and established protocols, offering field-proven insights for professionals in neuroscience, medicinal chemistry, and biochemical research.
Part 1: Core Chemical and Physical Profile
A thorough understanding of a compound's identity and physicochemical properties is foundational to its effective application in a research setting.
Chemical Identity
(S)-2,4-Diaminobutanoic acid hydrobromide is a chiral molecule whose unique identity is established by several key descriptors.[1] The stereochemical descriptor "(S)" denotes the absolute configuration at the chiral center on the second carbon, which corresponds to the L-configuration in standard amino acid nomenclature.[1]
Table 1: Chemical Identifiers for (S)-2,4-Diaminobutanoic Acid Hydrobromide
| Identifier | Value |
| IUPAC Name | (2S)-2,4-diaminobutanoic acid;hydrobromide[1][2] |
| CAS Number | 73143-97-2[1] |
| Molecular Formula | C₄H₁₁BrN₂O₂[1][2] |
| Molecular Weight | 199.05 g/mol [1][2] |
| Canonical SMILES | C(CN)C(C(=O)O)N.Br[1][2] |
| Isomeric SMILES | C(CN)N.Br[1] |
| InChI | InChI=1S/C4H10N2O2.BrH/c5-2-1-3(6)4(7)8;/h3H,1-2,5-6H2,(H,7,8);1H/t3-;/m0./s1[1][2] |
| InChIKey | RVCHWEZQMFNGBK-DFWYDOINSA-N[1][2] |
| Synonyms | L-DAB HBr, L-Dab.HBr, H-Dab-OH.HBr[1][2] |
Molecular Structure
The structure features a four-carbon butanoic acid backbone with two amino groups, one at the alpha (C2) position and another at the gamma (C4) position.[1] This dual amino functionality is crucial to its biological activity and distinguishes it from related compounds like GABA.[1]
Caption: Chemical structure of (S)-2,4-diaminobutanoic acid hydrobromide.
Physicochemical Properties
The hydrobromide salt form confers specific physical properties, such as improved stability and solubility in aqueous media, which are advantageous for experimental work.
Table 2: Physicochemical Data
| Property | Value | Source |
| Physical State | Solid, white to off-white powder/crystal | [3] |
| Melting Point | 197-200 °C (decomposes) | [4] |
| Solubility | Soluble in water (0.5 g/10 mL) | [4] |
| pKa (Predicted) | 2.00 ± 0.10 | [5] |
| Storage Conditions | Room temperature, in a cool, dry place. Hygroscopic. |
Part 2: Synthesis and Reactivity
General Synthesis Pathway
The synthesis of (S)-2,4-diaminobutanoic acid hydrobromide is a multi-step process that requires careful control of stereochemistry. While various proprietary methods exist, a generalized approach often starts from a suitable butyric acid derivative.[1]
-
Starting Material Selection : The process typically begins with a chiral precursor or involves a resolution step to isolate the desired (S)-enantiomer.
-
Amination : The introduction of the two amino groups at the C2 and C4 positions is achieved through methods like reductive amination or nucleophilic substitution.[1] This is the most critical phase for maintaining stereochemical integrity.
-
Deprotection : If protecting groups are used on the amino or carboxyl functions during synthesis, they are removed in this step.
-
Salt Formation : The final step involves reacting the free base form of (S)-2,4-diaminobutanoic acid with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt.[1]
Caption: L-DAB HBr increases synaptic GABA by inhibiting GABA-T and blocking reuptake.
Toxicity and Other Effects
It is critical to note that while L-DAB is a valuable research tool, it also exhibits neurotoxic and hepatotoxic effects, particularly at higher concentrations. [6]Some studies have reported that high intracellular accumulation can lead to osmotic lysis and cell death. [5]This cytolytic effect has been explored for its potential antitumoral activity against glioma cells. [5][7]
Part 4: Applications and Experimental Protocols
Key Research Applications
-
Neuroscience Research : Used as a pharmacological tool to investigate the roles of the GABAergic system in neurological processes and disorders like epilepsy and anxiety. [1]* Pharmaceutical Development : Serves as a scaffold or lead compound for designing novel therapeutics that target the GABA system. [1]* Peptide Synthesis : Incorporated as an unnatural amino acid to create peptides with unique structural and functional properties. [4]* Biochemical Assays : Employed as a reference inhibitor in studies of amino acid metabolism and enzyme kinetics. [1]
Experimental Protocol: In Vitro GABA Transaminase Inhibition Assay
This protocol provides a self-validating system for assessing the inhibitory potential of L-DAB HBr on GABA-T activity.
Objective: To determine the IC₅₀ value of (S)-2,4-diaminobutanoic acid hydrobromide against GABA transaminase.
Materials:
-
Purified GABA transaminase enzyme
-
(S)-2,4-diaminobutanoic acid hydrobromide (test inhibitor)
-
GABA (substrate)
-
α-ketoglutarate (co-substrate)
-
NADP⁺
-
Succinic semialdehyde dehydrogenase (SSADH)
-
Potassium pyrophosphate buffer (pH 8.6)
-
96-well UV-transparent microplate
-
Microplate spectrophotometer
Methodology:
-
Reagent Preparation :
-
Prepare a stock solution of L-DAB HBr in the assay buffer. Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 1 mM).
-
Prepare a reaction mixture containing GABA, α-ketoglutarate, NADP⁺, and SSADH in the buffer.
-
-
Assay Procedure :
-
Pipette 20 µL of each L-DAB HBr dilution (or vehicle control) into the wells of the 96-well plate.
-
Add 160 µL of the reaction mixture to each well.
-
Pre-incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 20 µL of the GABA-T enzyme solution to each well.
-
Immediately place the plate in the spectrophotometer.
-
-
Data Acquisition :
-
Measure the increase in absorbance at 340 nm (corresponding to the formation of NADPH) every minute for 20-30 minutes. The rate of NADPH formation is directly proportional to GABA-T activity.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Normalize the data by expressing the velocities as a percentage of the uninhibited control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Trustworthiness Check: The inclusion of a positive control (e.g., vigabatrin) and a negative (vehicle) control in every assay plate validates the results. The coupling of the GABA-T reaction to SSADH provides a continuous and reliable spectrophotometric readout.
Part 5: Safety, Handling, and Storage
Proper handling is essential due to the compound's potential hazards.
-
Hazards : Causes skin irritation and may cause respiratory irritation. [3][8]Risk of serious eye damage. [3][8]May be harmful if swallowed or in contact with skin, and fatal if inhaled in high concentrations. * Handling :
-
Use only in a well-ventilated area or under a chemical fume hood. [3][9] * Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [3][9] * Avoid breathing dust. [3]Avoid formation of dust and aerosols. [3][9] * Wash hands thoroughly after handling. [3][9]* Storage :
-
Keep the container tightly closed in a dry, cool, and well-ventilated place. [3][8][9] * The compound is hygroscopic; storage under an inert gas like nitrogen or argon is recommended for long-term stability. [9]
-
Caption: Recommended safety workflow for handling L-DAB HBr.
Conclusion
(S)-2,4-Diaminobutanoic acid hydrobromide is a multifaceted chemical entity with significant utility in modern research. Its well-defined chemical properties and potent, dual-mechanism action on the GABAergic system make it an indispensable tool for neuroscientists and a valuable starting point for drug discovery programs. While its application requires careful consideration of its toxicological profile, a thorough understanding of its chemistry and biology, as outlined in this guide, enables researchers to leverage its unique characteristics to advance our understanding of neurobiology and develop next-generation therapeutics.
References
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PubChem. (S)-2,4-Diaminobutanoic acid hydrobromide. National Center for Biotechnology Information. [Link]
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ChemBK. L-2,4-DIAMINOBUTYRIC ACID HYDROBROMIDE. [Link]
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P3 BioSystems. Diaminobutyric Acid (Dab). [Link]
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Wikipedia. (2023). 2,4-Diaminobutyric acid. [Link]
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AAPPTEC. H-Dab HCl, L-2,4-Diaminobutyric acid hydrochloride salt. [Link]
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PubChem. 2,4-Diaminobutyric acid. National Center for Biotechnology Information. [Link]
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NP-MRD. Showing NP-Card for 2,4-Diaminobutyric acid (NP0000809). [Link]
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